

# Toxicological Profile of Tolfenpyrad in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tolfenpyrad** is a broad-spectrum insecticide belonging to the pyrazole chemical class.[1][2] Its chemical name, according to IUPAC, is 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide.[1] **Tolfenpyrad** is utilized against a variety of insect pests at all life stages—egg, larva, nymph, and adult—on numerous crops.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain, classifying it as a Mitochondrial Electron Transport Inhibitor (METI).[1][2]

#### **Mechanism of Action**

The primary target of **Tolfenpyrad** is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory electron transport chain.[1][2][3] By inhibiting this critical enzyme complex, **Tolfenpyrad** disrupts the transfer of electrons from NADH to ubiquinone. This blockage halts the oxidative phosphorylation process, leading to a significant reduction in ATP synthesis and ultimately causing cellular energy depletion and death.[4] This mechanism is effective against pests that have developed resistance to other insecticide classes like carbamates and organophosphates.[3]





Click to download full resolution via product page

**Tolfenpyrad** inhibits Complex I, disrupting the electron transport chain and ATP synthesis.

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats provide the primary basis for understanding the toxicokinetics of **Tolfenpyrad** in mammals.[1]

- Absorption: Tolfenpyrad is rapidly absorbed following oral administration.[1] Maximum plasma concentrations (Tmax) are reached between 2 to 12 hours, depending on the dose.
   [5] It is estimated that at least 58% of an orally administered dose is absorbed.[1][5]
- Distribution: The compound is widely distributed throughout the body, with the highest concentrations found in the liver, kidneys, brown fat, and bone marrow.[1][5][6] Despite its



wide distribution, **Tolfenpyrad** shows a low potential for accumulation, and tissue concentrations decline rapidly.[1][5]

- Metabolism: **Tolfenpyrad** undergoes extensive metabolism, primarily in the liver.[1] The parent compound is rarely detected in tissues; instead, the major circulating component is the metabolite PT-CA.[1][7] The primary metabolic pathways include oxidation of the methyl group on the tolyloxy ring and the ethyl group on the pyrazole ring, cleavage of the benzylamine moiety, and subsequent conjugation.[1][7]
- Excretion: The primary route of excretion is via the feces (88-93%), with a minor contribution from urine (2-3%).[1][7] A significant portion of the dose (50-70%) is excreted into the bile, mainly as conjugated metabolites.[1][5] These conjugates are subsequently deconjugated by gut microflora and excreted in the feces.[1]

#### **Metabolic Pathway of Tolfenpyrad in Rats**





Click to download full resolution via product page

Simplified metabolic pathway of **Tolfenpyrad** in rats.

### **Table 1: Summary of Toxicokinetic Parameters in Rats**

| Parameter                  | Value                                               | Reference(s) |
|----------------------------|-----------------------------------------------------|--------------|
| Oral Absorption            | ≥ 58%                                               | [1][5]       |
| Tmax (Plasma)              | 2-8 hours (1 mg/kg bw); 4-12<br>hours (20 mg/kg bw) | [5]          |
| Plasma Half-life           | 11-28 hours                                         | [5]          |
| Primary Excretion Route    | Feces (88-93% within 7 days)                        | [1][7]       |
| Urinary Excretion          | 2-3% within 7 days                                  | [1][7]       |
| Biliary Excretion          | 51-70% within 48 hours                              | [5]          |
| Potential for Accumulation | Low                                                 | [1][5]       |

### **Acute Toxicity**

**Tolfenpyrad** exhibits moderate toxicity following acute oral exposure. It is not a skin irritant and is only slightly irritating to the eyes.[5]

# Experimental Protocol: Acute Oral Toxicity (Guideline OECD 401)

The acute oral toxicity is typically determined in rodents (e.g., F344 rats).[1] Animals are fasted prior to dosing. **Tolfenpyrad**, suspended in a vehicle like aqueous carboxymethyl cellulose or olive oil, is administered once by oral gavage to several dose groups (e.g., 5 animals per sex per group).[1][8] A control group receives the vehicle alone. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[8] A full necropsy is performed on all animals at the end of the study. The LD50 (the dose estimated to be lethal to 50% of the test animals) is then calculated.[1]

### Table 2: Acute Toxicity of Tolfenpyrad



| Study Type            | Species    | Route      | Vehicle   | LD50 / LC50                | Reference(s |
|-----------------------|------------|------------|-----------|----------------------------|-------------|
| Oral LD50             | Rat        | Oral       | Olive Oil | 75 mg/kg bw<br>(females)   | [7]         |
| Oral LD50             | Rat        | Oral       | Aq. CMC   | ≥113 mg/kg<br>bw           | [5]         |
| Dermal LD50           | Rat        | Dermal     | -         | >2000 mg/kg<br>bw          | [5][7]      |
| Inhalation<br>LC50    | Rat        | Inhalation | -         | 1.50 - 2.21<br>mg/L (4 hr) | [5][7]      |
| Skin Irritation       | Rabbit     | Dermal     | -         | Not an irritant            | [5]         |
| Eye Irritation        | Rabbit     | Ocular     | -         | Slightly<br>irritating     | [5]         |
| Skin<br>Sensitization | Guinea Pig | Dermal     | -         | Not a<br>sensitizer        | [5]         |

### Repeated-Dose Toxicity (Subchronic and Chronic)

The most consistent finding across multiple species (rat, mouse, dog) and study durations is a decrease in body weight and/or body weight gain, often accompanied by reduced food consumption.[9] Other target organs identified in longer-term studies include the liver, kidneys, and mesenteric lymph nodes.[1][9]

# Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study (Guideline OECD 452)

Groups of rats (e.g., 50-60 per sex per dose group) are administered **Tolfenpyrad** in their diet for 24 months.[1] Dose levels are typically set based on shorter-term studies to establish a maximum tolerated dose (MTD), a low dose, and an intermediate dose. A concurrent control group receives the basal diet. Throughout the study, animals are observed daily for clinical signs. Body weight and food consumption are measured weekly, then bi-weekly or monthly.[1] Blood and urine samples are collected at interim periods (e.g., 3, 6, 12, 18 months) and at



termination for hematology and clinical chemistry analysis.[1] A complete necropsy is performed on all animals, and a comprehensive list of tissues is examined microscopically by a pathologist to identify non-neoplastic and neoplastic lesions.[1]

## **Table 3: Summary of Repeated-Dose Oral Toxicity Studies**



| Species | Duration | NOAEL (mg/kg<br>bw/day)           | LOAEL (mg/kg<br>bw/day) & Key<br>Effects                                                                                       | Reference(s) |
|---------|----------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------|
| Rat     | 13-Week  | 0.906 (males) /<br>1.01 (females) | 4.78 (males) / 5.17 (females): Decreased body weight gain; liver & kidney effects.                                             | [1][7]       |
| Rat     | 2-Year   | 0.56                              | 1.5: Reduced feed intake, increased severity of liver foci, sinus histiocytosis of lymph nodes, and kidney tubule hypertrophy. | [1][10]      |
| Mouse   | 78-Week  | 2.2                               | 20.8: Decreased body weight gain and feed consumption; changes in organ weights.                                               | [1][5]       |
| Dog     | 13-Week  | 1                                 | 5: Vomiting,<br>soft/mucoid<br>feces.                                                                                          | [1][5]       |
| Dog     | 1-Year   | 1                                 | 5: Vomiting,<br>soft/mucoid<br>feces.                                                                                          | [1][5]       |

### Genotoxicity



**Tolfenpyrad** has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The collective evidence from these studies indicates that **Tolfenpyrad** is unlikely to be genotoxic.[1][5]

# Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (Guideline OECD 474)

The assay assesses the ability of a test substance to induce chromosomal damage or damage to the mitotic apparatus. Typically, mice or rats are treated with **Tolfenpyrad**, usually via oral gavage or intraperitoneal injection, at multiple dose levels, including one that induces some systemic toxicity. A positive control (e.g., a known clastogen) and a vehicle control are also included. Bone marrow is collected from the animals at appropriate time intervals after dosing (e.g., 24 and 48 hours). The bone marrow cells are processed and stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature). At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow cytotoxicity. A significant increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group indicates a positive result.





Click to download full resolution via product page

Standard workflow for assessing the genotoxic potential of a chemical.

# Table 4: Summary of Genotoxicity Assays for Tolfenpyrad



| Assay Type                       | Test System                         | Metabolic<br>Activation | Result                           | Reference(s) |
|----------------------------------|-------------------------------------|-------------------------|----------------------------------|--------------|
| In Vitro                         |                                     |                         |                                  |              |
| Bacterial<br>Reverse<br>Mutation | S. typhimurium,<br>E. coli          | With & Without          | Negative                         | [1]          |
| Mammalian Cell<br>Gene Mutation  | Mouse<br>Lymphoma<br>L5178Y cells   | With & Without          | Negative                         | [1]          |
| Chromosomal<br>Aberration        | Chinese Hamster<br>Lung (CHL) cells | With & Without          | Negative (some polyploidy noted) | [1]          |
| In Vivo                          |                                     |                         |                                  |              |
| Chromosomal<br>Aberration        | Rat bone marrow                     | N/A                     | Negative                         | [1]          |
| Micronucleus<br>Test             | Mouse bone<br>marrow                | N/A                     | Negative                         | [9]          |

### Carcinogenicity

Based on the absence of treatment-related tumor increases in long-term studies in two rodent species, **Tolfenpyrad** is classified as "not likely to be carcinogenic to humans."[5][9][11]

### **Table 5: Summary of Carcinogenicity Studies**



| Species | Strain            | Duration | Dosing  | Highest<br>Dose<br>Tested                   | Outcome                                  | Referenc<br>e(s) |
|---------|-------------------|----------|---------|---------------------------------------------|------------------------------------------|------------------|
| Rat     | F344/DuCrj        | 2 Years  | Dietary | 80 ppm<br>(~3.1<br>mg/kg/day)               | No<br>evidence of<br>carcinogeni<br>city | [1][10]          |
| Mouse   | Crl:CD-<br>1(ICR) | 78 Weeks | Dietary | 500/400/30<br>0 ppm<br>(~60.9<br>mg/kg/day) | No<br>evidence of<br>carcinogeni<br>city | [1][5]           |

### **Reproductive and Developmental Toxicity**

**Tolfenpyrad** is not considered a teratogen in rats or rabbits.[5] Developmental effects, such as reduced fetal weight, and reproductive effects, like a reduced number of live offspring, were generally observed at dose levels that also produced maternal toxicity (e.g., decreased body weight gain).[5][6][11] Some studies have noted quantitative susceptibility, where fetal effects occurred at doses below those causing significant maternal toxicity.[6][11]

## Experimental Protocol: Two-Generation Reproduction Study (Guideline OECD 416)

This study evaluates effects on male and female reproductive performance and on the offspring. Groups of young adult male and female rats (F0 generation, e.g., 30/sex/group) are administered **Tolfenpyrad**, typically via the diet, prior to mating, during mating, gestation, and lactation.[1] After weaning, selected F1 offspring are raised to adulthood and mated to produce an F2 generation while continuing on the same treated diet.[1] Endpoints evaluated include parental body weight, food consumption, clinical signs, estrous cycles, mating, fertility, gestation length, parturition, and lactation. For offspring, viability, sex ratio, body weight, and developmental landmarks are assessed.[11] Gross and microscopic pathology is performed on parental animals and selected weanlings.[1]





**Table 6: Summary of Reproductive and Developmental** 

**Toxicity Studies** 

| <u>Toxicity Studies</u>  |              |                                          |                                                                                    |              |  |
|--------------------------|--------------|------------------------------------------|------------------------------------------------------------------------------------|--------------|--|
| Study Type               | Species      | NOAEL (mg/kg<br>bw/day) & Key<br>Effects |                                                                                    | Reference(s) |  |
| Parental Toxicity        | Rat (2-Gen)  | 1.5                                      | 3: Moribundity,<br>decreased body<br>weight gain and<br>feed<br>consumption.       | [5]          |  |
| Reproductive<br>Toxicity | Rat (2-Gen)  | 1.5                                      | 3: Reduced<br>number of live<br>offspring,<br>dystocia,<br>prolonged<br>gestation. | [1][5]       |  |
| Maternal Toxicity        | Rat (Dev)    | 1                                        | 3: Reduced body<br>weight gain and<br>feed<br>consumption.                         | [5]          |  |
| Embryo/Fetal<br>Toxicity | Rat (Dev)    | 3                                        | 4.5: Decreased fetal weight, increased skeletal variations.                        | [5]          |  |
| Maternal Toxicity        | Rabbit (Dev) | 1                                        | 3: Mortality.                                                                      | [5]          |  |
| Embryo/Fetal<br>Toxicity | Rabbit (Dev) | 6 (HDT)                                  | >6: No effects observed at the highest dose tested.                                | [5]          |  |

### **Neurotoxicity**



The available evidence indicates that **Tolfenpyrad** is not neurotoxic.[5][6] While clinical signs such as ataxia and hypoactivity have been observed in some studies, these occurred at high, near-lethal doses and were considered agonal (related to the process of dying) rather than indicative of specific neurotoxicity.[6] Guideline acute and subchronic neurotoxicity studies in rats revealed no clinical, functional, or histological signs of neurotoxicity.[5][6]

**Table 7: Summary of Neurotoxicity Studies in Rats** 

| Study Type           | NOAEL (mg/kg<br>bw/day)          | LOAEL (mg/kg<br>bw/day) & Key<br>Effects                                                   | Reference(s) |
|----------------------|----------------------------------|--------------------------------------------------------------------------------------------|--------------|
| Acute Neurotoxicity  | 40 (females), 60<br>(males, HDT) | 10 (females, LDT): Reduced body weight and feed consumption. No direct neurotoxic effects. | [5]          |
| 90-Day Neurotoxicity | 3.2 (females)                    | 6.0: Reduced body weight gain and feed consumption. No direct neurotoxic effects.          | [5]          |

### **Toxicity of Metabolites**

The primary metabolites of **Tolfenpyrad**, PT-CA and OH-PT, have been assessed for toxicity. In acute oral toxicity studies, they showed a similar toxicity profile to the parent compound.[1] However, in a 4-week dietary study in rats, both metabolites were found to be less toxic than **Tolfenpyrad**.[5] Regulatory bodies have concluded that the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) for **Tolfenpyrad** are also protective for exposure to these metabolites.[1][5]

#### **Human Health Risk Assessment**

Regulatory agencies establish health-based guidance values to protect human populations from potential adverse effects of pesticide residues in food and water.



- Acceptable Daily Intake (ADI): The ADI is an estimate of the amount of a substance that can
  be ingested daily over a lifetime without an appreciable health risk. The ADI for Tolfenpyrad
  is 0.006 mg/kg bw/day.[1] This is based on the NOAEL of 0.56 mg/kg bw/day from the 2-year
  rat study, with a 100-fold safety factor applied.[1][10]
- Acute Reference Dose (ARfD): The ARfD is an estimate of the amount of a substance that
  can be ingested over a short period of time (e.g., 24 hours) without an appreciable health
  risk. The ARfD for Tolfenpyrad is 0.01 mg/kg bw/day.[1] This is based on the NOAEL of 1
  mg/kg bw/day from developmental toxicity studies in rats and repeated-dose studies in dogs,
  with a 100-fold safety factor applied.[1][10]

Table 8: Human Health Reference Values for Tolfenpyrad

| Value | Concentration<br>(mg/kg<br>bw/day) | Basis of Derivation (Critical Study & Endpoint)                                                                                     | Safety Factor | Reference(s) |
|-------|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|---------------|--------------|
| ADI   | 0.006                              | 2-Year Rat Study: NOAEL of 0.56 mg/kg/day based on reduced feed intake and effects on liver, kidney, and lymph nodes.               | 100           | [1][10]      |
| ARfD  | 0.01                               | Rat Developmental & Dog Studies: NOAEL of 1 mg/kg/day based on reduced body weight/feed intake (rat) and vomiting/soft stool (dog). | 100           | [1][10]      |



#### Conclusion

The toxicological profile of **Tolfenpyrad** in mammals is well-characterized. Its primary mechanism of action is the inhibition of mitochondrial Complex I. The compound is rapidly absorbed and extensively metabolized, with excretion occurring mainly through the feces. The most consistent toxicological finding in repeated-dose studies across species is a reduction in body weight and food consumption. **Tolfenpyrad** is not genotoxic, carcinogenic, or teratogenic, and it does not exhibit specific neurotoxicity. Developmental and reproductive effects are observed at doses that typically cause parental toxicity. The established ADI and ARfD are considered protective for all potential human health risks from dietary exposure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apps.who.int [apps.who.int]
- 2. Tolfenpyrad (Ref: OMI 88) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fsc.go.jp [fsc.go.jp]
- 8. Reference Protocols for Toxicity Testing Toxicity Testing NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. fsc.go.jp [fsc.go.jp]
- 11. Federal Register :: Tolfenpyrad; Pesticide Tolerances [federalregister.gov]
- To cite this document: BenchChem. [Toxicological Profile of Tolfenpyrad in Mammals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1681338#toxicological-profile-of-tolfenpyrad-in-mammals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com